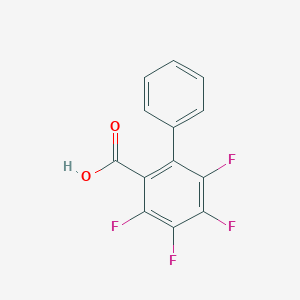

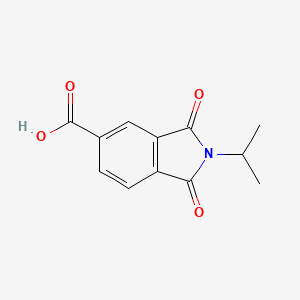

3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related fluorinated biphenyl compounds involves complex chemical reactions, often starting from simpler fluorinated benzene derivatives. For example, in the study by Orthaber et al. (2010), pure 2,3,5,6-tetrafluoroterephthalic acid, a structurally similar compound, was obtained in high yields by reacting 1,2,4,5-tetrafluorobenzene with n-butyllithium in tetrahydrofuran (THF) followed by carbonation with CO2, showcasing a method that might be adaptable for synthesizing 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid (Orthaber, Seidel, Belaj, Albering, Pietschnig, & Ruschewitz, 2010).

Molecular Structure Analysis

The molecular structure of fluorinated biphenyls is often characterized by a high degree of planarity and rigidity due to the presence of fluorine atoms, which exert strong electronic effects on the biphenyl core. Leroux et al. (2004) discussed the configurational stability of ortho, ortho'-tetrafluoro substituted biphenyls, highlighting the significant torsional barrier for racemization, which could be relevant for understanding the structural stability of 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid (Leroux, Maurin, Nicod, & Scopelliti, 2004).

Chemical Reactions and Properties

Fluorinated biphenyl compounds participate in various chemical reactions, often influenced by the electron-withdrawing nature of the fluorine atoms. Pimenova et al. (2003) synthesized a compound by reacting pentafluoroacetophenone with dimethyl oxalate, which could be a model reaction for understanding how 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid might react under similar conditions (Pimenova, Krasnych, Goun, & Miles, 2003).

Physical Properties Analysis

The physical properties of 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid, like other fluorinated compounds, are likely to be distinct, with high thermal and chemical stability. Wen et al. (1994) explored the mesomorphic behavior of similar fluorinated biphenyl compounds, which can provide insights into the liquid crystalline properties that 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid might exhibit (Wen, Tian, & Chen, 1994).

Chemical Properties Analysis

The chemical properties of 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid are influenced by the fluorine atoms' strong electronegativity, which affects its reactivity and interaction with other molecules. Studies on similar fluorinated compounds, such as the work by Fielding and Shirley (1989), which explored the synthesis and reactions of tetrafluorosulphobenzoic acids, can shed light on the potential reactivity and applications of 3,4,5,6-tetrafluoro-2-biphenylcarboxylic acid in various chemical contexts (Fielding & Shirley, 1989).

Safety and Hazards

Eigenschaften

IUPAC Name |

2,3,4,5-tetrafluoro-6-phenylbenzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)8(13(18)19)10(15)12(17)11(9)16/h1-5H,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJDXAOGNWRGBU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H6F4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Phenyltetrafluoro-benzoic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4R)-N-ethyl-1-(2-furoyl)-4-{[3-(1H-pyrrol-1-yl)propanoyl]amino}-L-prolinamide](/img/structure/B5619567.png)

![4-{[(2,4-dimethylphenyl)amino]carbonyl}phenyl butyrate](/img/structure/B5619580.png)

![[(3aS*,9bS*)-7-methoxy-2-(pyrazolo[1,5-a]pyrimidin-2-ylcarbonyl)-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrol-3a(4H)-yl]methanol](/img/structure/B5619591.png)

![N-(2,3-dihydro-1H-inden-2-yl)-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5619594.png)

![4-[4-({3-[3-(4-morpholinyl)-3-oxopropyl]-1-piperidinyl}methyl)phenyl]-3-butyn-1-ol](/img/structure/B5619601.png)

![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(2-thienylmethyl)pyrrolidin-3-yl]-4-methylpyrimidine-5-carboxamide](/img/structure/B5619615.png)

![N-[3-(3,5-dimethylisoxazol-4-yl)propyl]chromane-3-carboxamide](/img/structure/B5619636.png)

![10-(4-chlorophenyl)-9H-indeno[1,2-d][1,2,4]triazolo[1,5-a]pyrimidin-9-one](/img/structure/B5619639.png)

![2-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-1H-benzimidazole](/img/structure/B5619648.png)